molecular formula C12H12F3NO3 B1469934 3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid CAS No. 1781867-67-1

3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid

Cat. No.: B1469934
CAS No.: 1781867-67-1
M. Wt: 275.22 g/mol
InChI Key: YEOBLYWGVANAGU-UHFFFAOYSA-N
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Description

3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid is a versatile chemical compound with a unique structure that includes a trifluoroacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid typically involves multiple steps. One common method includes the reaction of a phenyl-substituted butanoic acid derivative with trifluoroacetic anhydride. The reaction conditions often require a polar organic solvent and a condensation reagent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the trifluoroacetyl group to a simpler form.

    Substitution: This reaction can replace the trifluoroacetyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biochemical pathways.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoroacetyl-substituted amino acids and butanoic acid derivatives. Examples are:

  • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
  • 3-Phenyl-4-(trifluoromethyl)butanoic acid .

Uniqueness

What sets 3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid apart is its specific combination of a phenyl group and a trifluoroacetyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high specificity and stability .

Properties

IUPAC Name

3-phenyl-4-[(2,2,2-trifluoroacetyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)11(19)16-7-9(6-10(17)18)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOBLYWGVANAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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